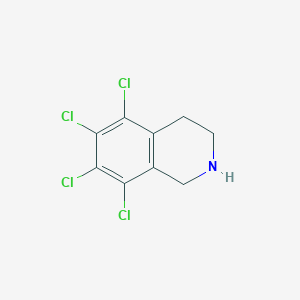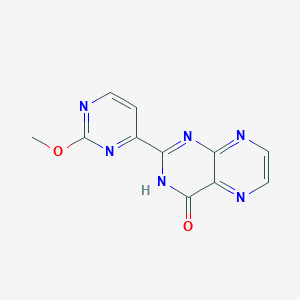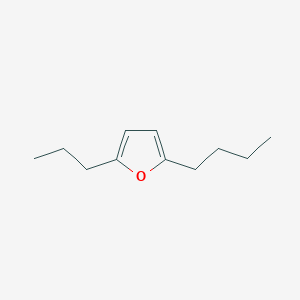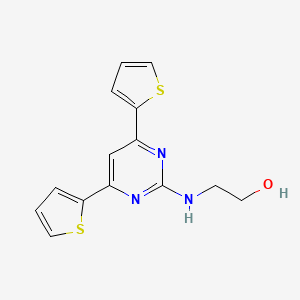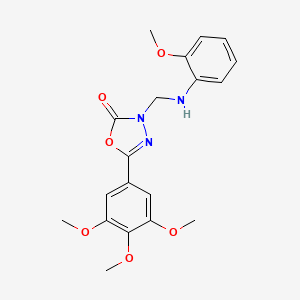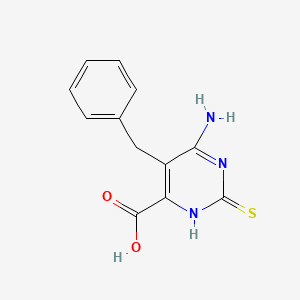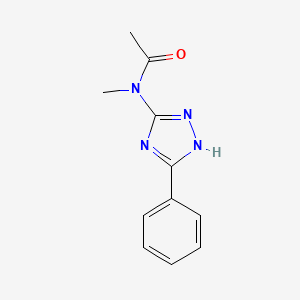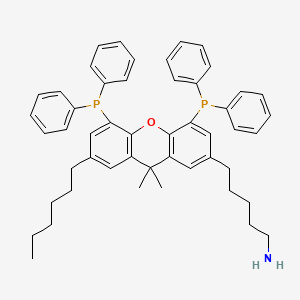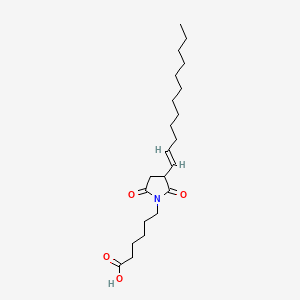
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid is a complex organic compound that features a dodec-1-en-1-yl group attached to a pyrrolidin-2,5-dione ring, which is further connected to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid typically involves a multi-step process. One common method starts with the preparation of the pyrrolidin-2,5-dione ring, which can be synthesized through the reaction of succinic anhydride with ammonia or primary amines. The dodec-1-en-1-yl group can be introduced via an alkylation reaction using dodec-1-ene and a suitable alkylating agent. The final step involves the attachment of the hexanoic acid chain through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to enhance the efficiency of each step. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodec-1-en-1-yl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of cells.
Comparison with Similar Compounds
Similar Compounds
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)pentanoic acid: Similar structure but with a pentanoic acid chain instead of hexanoic acid.
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)butanoic acid: Similar structure but with a butanoic acid chain instead of hexanoic acid.
Uniqueness
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid is unique due to its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties. Its longer hexanoic acid chain may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with shorter chains.
Properties
CAS No. |
30701-18-9 |
|---|---|
Molecular Formula |
C22H37NO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-[3-[(E)-dodec-1-enyl]-2,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-12-15-19-18-20(24)23(22(19)27)17-14-11-13-16-21(25)26/h12,15,19H,2-11,13-14,16-18H2,1H3,(H,25,26)/b15-12+ |
InChI Key |
BNIADCVCSFJMII-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1CC(=O)N(C1=O)CCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)N(C1=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


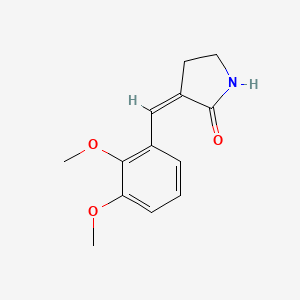
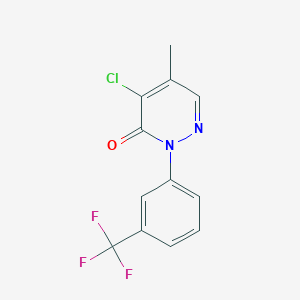
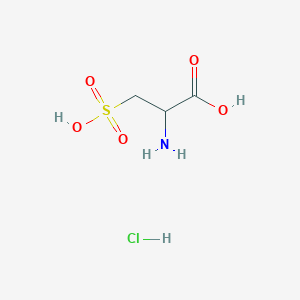
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)
